Ethyl 5-chlorothiazole-4-carboxylate
Overview
Description
Ethyl 5-chlorothiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring substituted with an ethyl ester group at the 4-position and a chlorine atom at the 5-position
Scientific Research Applications
Ethyl 5-chlorothiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the production of agrochemicals and dyes.
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, such as Ethyl 5-chlorothiazole-4-carboxylate, are known to have a wide range of biological activities . They can interact with multiple targets, including enzymes, receptors, and DNA, depending on their specific structures and functional groups .
Mode of Action
The mode of action of thiazole derivatives can vary greatly. Some might inhibit enzyme activity, others might bind to receptors altering their function, and some might intercalate into DNA, disrupting its structure and function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of thiazole derivatives can vary based on their specific structures. Some might be well absorbed and distributed throughout the body, while others might be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For instance, if the compound inhibits an enzyme, it could lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chlorothiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-aminothiazole-4-carboxylate with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chlorothiazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or primary amines in the presence of a base like triethylamine (TEA).
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products:
Nucleophilic substitution: Formation of substituted thiazoles.
Ester hydrolysis: Formation of 5-chlorothiazole-4-carboxylic acid.
Oxidation: Formation of oxidized thiazole derivatives.
Comparison with Similar Compounds
Ethyl 5-chlorothiazole-4-carboxylate can be compared with other thiazole derivatives such as:
- Ethyl 2-chlorothiazole-4-carboxylate
- Ethyl 2-aminothiazole-5-carboxylate
- Thiazole-5-carboxylic acid
Uniqueness: this compound is unique due to the specific positioning of the chlorine atom and the ethyl ester group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for developing new pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
ethyl 5-chloro-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWZDBRUOMUDCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729880 | |
Record name | Ethyl 5-chloro-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425392-45-6 | |
Record name | Ethyl 5-chloro-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-chlorothiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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